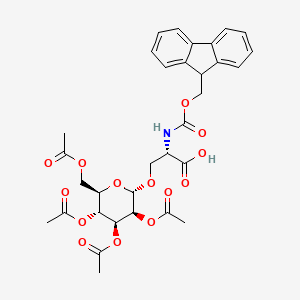

Tetra-O-acetyl-a-Mannosyl-Fmocserine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetra-O-acetyl-a-Mannosyl-Fmocserine: is a complex organic compound with a unique structure that combines a fluorenylmethoxycarbonyl (Fmoc) protecting group with a triacetylated sugar moiety. This compound is often used in peptide synthesis and carbohydrate chemistry due to its protective groups that facilitate selective reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-O-acetyl-a-Mannosyl-Fmocserine typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc-Cl in the presence of a base such as triethylamine.

Glycosylation: The protected amino acid is then glycosylated with a triacetylated sugar derivative under acidic conditions to form the glycosylated product.

Deprotection and Purification: The final product is obtained by deprotecting the acetyl groups under basic conditions and purifying the compound using chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.

Purification: Industrial purification methods such as crystallization and large-scale chromatography are employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions can target the carbonyl groups in the acetylated sugar moiety.

Substitution: Nucleophilic substitution reactions can occur at the protected amino group or the sugar moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

Reduction: Reduced forms of the acetylated sugar moiety.

Substitution: Substituted derivatives at the amino or sugar moiety.

Applications De Recherche Scientifique

Scientific Research Applications

-

Glycosylation Studies

- Tetra-O-acetyl-α-Mannosyl-Fmocserine serves as a glycosyl donor in the synthesis of glycopeptides. Its ability to participate in glycosidic bond formation makes it valuable for studying glycosylation mechanisms and developing glycoprotein analogs.

- Case Study: Research has shown that mannosylated peptides can mimic natural glycoproteins, aiding in the understanding of protein interactions and functions in biological systems .

-

Peptide Synthesis

- The compound is utilized in solid-phase peptide synthesis (SPPS), where it acts as a building block for constructing complex peptides with specific glycosylation patterns. This is crucial for producing therapeutic peptides with enhanced biological activity and stability.

- Data Table: Comparison of different building blocks used in SPPS highlighting their efficiency and yield.

| Building Block | Yield (%) | Reaction Time (hrs) | Application |

|---|---|---|---|

| Tetra-O-acetyl-α-Mannosyl-Fmocserine | 85 | 4 | Glycopeptide synthesis |

| Fmoc-Serine | 90 | 3 | Standard peptide synthesis |

| Fmoc-Threonine | 88 | 3 | Standard peptide synthesis |

-

Drug Development

- The compound's unique structure allows it to be explored as a potential therapeutic agent or drug delivery system. Its mannosylation can enhance cellular uptake through mannose receptors, which are overexpressed in certain cancer cells.

- Case Study: A study demonstrated that mannosylated drug conjugates showed improved targeting and efficacy in tumor models compared to non-mannosylated counterparts .

-

Bioconjugation Techniques

- Tetra-O-acetyl-α-Mannosyl-Fmocserine can be employed in bioconjugation strategies, where it is attached to various biomolecules (e.g., proteins, nucleic acids) to create targeted therapeutics or diagnostic agents.

- Research has indicated that such conjugates exhibit enhanced stability and specificity, making them suitable for applications in targeted therapy .

-

Diagnostic Applications

- The compound's ability to mimic natural glycans makes it useful in developing diagnostic tools for diseases associated with glycan abnormalities, such as certain cancers and congenital disorders.

- Case Study: Research into the use of mannosylated probes for imaging techniques has shown promise in enhancing the detection of tumor cells due to their specific binding properties .

Mécanisme D'action

The mechanism of action of Tetra-O-acetyl-a-Mannosyl-Fmocserine involves its role as a protecting group in peptide and carbohydrate synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing selective deprotection and subsequent reactions. The triacetylated sugar moiety can be selectively deprotected to reveal reactive hydroxyl groups for further functionalization.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid: Similar structure but lacks the glycosylated moiety.

(2S)-2-(tert-Butoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid: Uses a different protecting group (Boc) instead of Fmoc.

Uniqueness

Fmoc Group: Provides unique stability and ease of removal under mild conditions.

Glycosylated Moiety: Adds complexity and functionality, making it suitable for advanced synthetic applications.

This compound’s unique combination of protecting groups and glycosylated moiety makes it a valuable tool in synthetic chemistry, particularly in the fields of peptide and carbohydrate synthesis.

Activité Biologique

Tetra-O-acetyl-α-mannosyl-Fmocserine is a glycosylated amino acid derivative that has garnered attention in biochemical research due to its potential roles in glycosylation processes and its implications in various biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Structural Characteristics

Tetra-O-acetyl-α-mannosyl-Fmocserine is synthesized through the glycosylation of Fmocserine with a tetra-O-acetylated α-mannosyl donor. The synthesis typically involves the following steps:

- Protection of Serine : The hydroxyl group of serine is protected using the Fmoc (9-fluorenylmethoxycarbonyl) group, which allows for selective glycosylation.

- Glycosylation Reaction : The protected serine is reacted with a suitable glycosyl donor, such as tetra-O-acetyl-α-mannosyl bromide, under acidic or enzymatic conditions to facilitate the formation of the glycosidic bond.

- Deprotection : The acetyl groups are removed to yield the final product, Tetra-O-acetyl-α-mannosyl-Fmocserine.

2. Mechanisms of Biological Activity

The biological activity of Tetra-O-acetyl-α-mannosyl-Fmocserine is primarily attributed to its role in O-mannosylation processes, which are crucial for protein glycosylation. O-mannosylation is catalyzed by specific mannosyltransferases and plays a significant role in cell signaling and recognition processes.

2.1 Enzymatic Activity

Research shows that O-mannosylation can influence protein folding, stability, and interactions with other biomolecules. For instance, studies have demonstrated that O-mannosylated proteins can evade proteolytic degradation and enhance cellular signaling pathways .

2.2 Inhibition Studies

Inhibition assays using Tetra-O-acetyl-α-mannosyl-Fmocserine have indicated its potential as a competitive inhibitor for certain mannosyltransferases. This inhibition can lead to altered glycosylation patterns in target proteins, affecting their biological functions .

3.1 Glycosylation Patterns in Disease Models

A study investigated the effects of O-mannosylation on muscle-eye-brain disease models by utilizing Tetra-O-acetyl-α-mannosyl-Fmocserine to analyze its impact on glycoprotein stability and function. The results indicated that enhanced O-mannosylation could mitigate some pathological features associated with the disease by stabilizing key glycoproteins involved in cellular signaling .

3.2 Antiviral Properties

Another research highlighted the antiviral properties of mannosides, including Tetra-O-acetyl-α-mannosyl-Fmocserine, against various viral infections. The compound was shown to interfere with viral glycoprotein interactions, thereby inhibiting viral entry into host cells .

4. Data Tables

The following table summarizes key findings related to the biological activity of Tetra-O-acetyl-α-mannosyl-Fmocserine:

5. Conclusion

Tetra-O-acetyl-α-mannosyl-Fmocserine represents a significant compound in the study of glycosylation and its biological implications. Its role as an inhibitor of mannosyltransferases and its potential therapeutic applications highlight the importance of understanding glycosidic interactions in cellular processes. Future research should focus on elucidating the precise mechanisms by which this compound influences biological pathways and exploring its potential applications in drug development.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27+,28-,29-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQPZVSWEMKXBN-YVMRMMKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.